Entellan

Description

Historical Trajectory of Mounting Media Development and the Emergence of Synthetic Formulations

The evolution of microscopic mounting media is closely tied to the advancements in microscopy itself. Early mounting media often utilized natural substances. Canada balsam, an oleoresin derived from the balsam fir (Abies balsamea), was historically a prevalent choice due to its optical properties, with a refractive index close to that of glass, which helped minimize light diffraction. natsca.orgstainsfile.com Canada balsam, dissolved in solvents like xylene or toluene (B28343), offered a relatively permanent mount and had a long history of use, dating back to the 1830s for transmitted light microscopy. natsca.orgstainsfile.com

However, natural resins like Canada balsam presented certain limitations. They could be slow to harden, expensive, and their properties might change over time, potentially becoming increasingly acidic or exhibiting chemical ageing processes like increasing coloration. natsca.orgnih.govresearchgate.net The preparation process also typically required dehydration and clearing with solvents like xylene, which is toxic. mtu.edu

The mid-20th century saw the emergence and increasing adoption of synthetic mounting media. These formulations, often based on synthetic resins such as polystyrenes and acrylic polymers, offered several advantages over their natural counterparts. Synthetic media could be manufactured with greater consistency, controlled properties, and often faster drying times. aatbio.comresearchgate.net Examples of early synthetic media include Permount and DPX (Distrene plasticiser xylene), based on polystyrene. nih.govresearchgate.netresearchgate.net

The development of synthetic formulations addressed some of the drawbacks of natural resins, providing alternatives that could solidify relatively quickly and offer stable optical properties. aatbio.com Entellan, as a synthetic resin-based medium, falls within this trajectory, offering a rapid and reliable method for creating permanent microscope slide preparations. emsdiasum.comfishersci.com

The Pivotal Role of this compound in Facilitating Advanced Microscopic Examination and Specimen Archiving for Research Purposes

This compound plays a pivotal role in modern microscopic examination and the long-term archiving of specimens due to its specific characteristics. As a rapid mounting medium, it significantly reduces the time required for slides to dry and become ready for examination or storage, typically setting within approximately 20 minutes at room temperature. emsdiasum.comfishersci.com This rapid hardening is a key advantage in high-throughput laboratory settings.

The composition of this compound, primarily a polymer of mixed acrylates dissolved in solvents like toluene or xylene, results in a medium with a refractive index (RI) generally ranging from 1.490 to 1.500 at 20°C. emsdiasum.comlabmallx.comsigmaaldrich.com While ideally, the mounting medium's RI should closely match that of the glass slide (approximately 1.52) and the fixed tissue (around 1.53) for optimal clarity, this compound's RI is within a range that provides good optical quality for many applications. ompj.orgstainsfile.comteleskopy.pl Its colorless and transparent nature further contributes to clear visualization of stained specimens under light microscopy. emsdiasum.com

This compound is designed for use with dehydrated specimens that have been cleared, typically with xylene. labmallx.com This compatibility with common histological processing protocols makes it a standard choice in various research disciplines, including histology, hematology, and diagnostic assay manufacturing. sigmaaldrich.com

Beyond immediate examination, this compound is crucial for the permanent mounting and archiving of specimens. Slides prepared with this compound are intended for long-term storage, with the medium providing a durable bond between the slide and coverslip and protecting the embedded specimen from environmental degradation. emsdiasum.com The hardened medium helps preserve the specimen's structure and the integrity of staining over extended periods, facilitating future re-examination and comparative studies. emsdiasum.com While the long-term stability of synthetic media compared to centuries-old natural resins like Canada balsam is a subject of ongoing study, this compound is considered suitable for filing preparations for years without significant changes in color. emsdiasum.comnih.govresearchgate.net

Furthermore, variations like "this compound new" have been developed with specific properties, such as a narrow viscosity range, to optimize their use in automated mounting instruments, reflecting the adaptation of mounting media to modern laboratory workflows and increased sample volumes. sigmaaldrich.comavantorsciences.comanalytics-shop.comsumanlab.com This highlights this compound's continued relevance and development in facilitating efficient and standardized microscopic slide preparation for both current research and the creation of valuable archival collections. sumanlab.com

Properties

IUPAC Name |

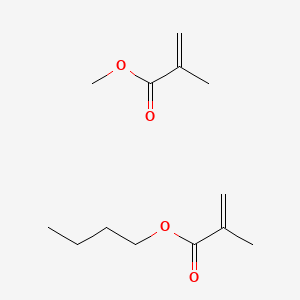

butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLPIOPUASGRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methacrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107404-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790662-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725715-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30909118 | |

| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25608-33-7, 104673-14-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Applications of Entellan Across Diverse Research Disciplines

Applications in Histological and Cytological Research Methodologies

Entellan is a standard component in both histological and cytological workflows for the preparation of samples for microscopic analysis labchem.com.my. Its characteristics make it well-suited for producing permanent mounts that preserve cellular architecture and staining characteristics .

Preparation of Tissue Sections and Cellular Smears for Light Microscopy Analysis

In the field of histology, this compound is routinely applied for mounting paraffin-embedded tissue sections, commonly prepared at thicknesses of 3–5 µm, following various staining procedures, including Hematoxylin-Eosin (H&E) . Effective utilization of this compound in histological sample preparation necessitates crucial preliminary steps, such as dehydrating samples through a graded series of ethanol (B145695) solutions and subsequent clearing with xylene to ensure the complete removal of water . This dehydration and clearing sequence is vital to prevent the formation of turbidity and other artifacts that can compromise image quality .

In cytology, this compound is used for the preservation of diverse cellular smear types, such as Pap smears and fine-needle aspirates, enabling clear visualization of cellular morphology under light microscopy . A described protocol for preparing blood smears involves drying the smear, fixing it (for instance, in anhydrous ethanol or methanol), staining it (e.g., with Wright-Giemsa), and then applying a drop of this compound as a rapid nonaqueous mounting medium before carefully placing a coverslip to prevent the inclusion of air bubbles nih.gov.

The procedural application of this compound involves dispensing a drop onto the dehydrated and cleared specimen positioned on the microscope slide, followed by the gentle placement of a coverslip to ensure the complete filling of the space between the slide and coverslip without trapping air emsdiasum.com. Subsequently, the slides are typically left to dry in a horizontal position for a specified duration, such as 24 hours, within a dust-free environment to facilitate uniform hardening of the mounting medium .

Compatibility with Immunohistochemical and Specialized Staining Protocols

This compound demonstrates compatibility with a broad range of biological stains and is suitable for use following both immunohistochemical and specialized staining protocols . Its inertness towards biological stains is a critical attribute for histological applications where the accurate preservation of stain color is essential smolecule.com. Following immunohistochemical staining procedures, mounting media like this compound are employed to adhere a coverslip to the stained tissue section or cell smear ompj.org. Protocols involving immunohistochemistry typically include dehydration of the sections after staining and counterstaining, followed by coverslipping using a suitable mounting medium such as this compound nih.govpasteur.ac.ir.

It is important to note that for successful mounting with this compound, which is a water-free medium, the specimen must be completely dehydrated and cleared using an organic solvent like xylene prior to its application labchem.com.myemsdiasum.commerckmillipore.comsigmaaldrich.com.

Integration in Advanced Microscopy Techniques

The optical characteristics of this compound and its compatibility with dehydrated specimens allow for its integration into certain advanced microscopy techniques, particularly in contexts correlated with light microscopy.

Protocols for Fluorescence Microscopy Applications

This compound can serve as a mounting medium in fluorescence microscopy, given its resin-based composition researchgate.net. However, its suitability in this context is contingent upon its autofluorescence characteristics and its compatibility with the specific fluorophores being used. Some literature suggests that synthetic mounting media exhibiting low fluorescence are generally preferred for fluorescence microscopy to minimize background interference microscopyu.com. This compound has been reported to possess low intrinsic fluorescence labchem.com.mysigmaaldrich.com.

Methodological Approaches to Mitigate Autofluorescence Interference

Autofluorescence, a potential source of background signal in fluorescence microscopy, can arise from the biological sample itself or from reagents and mounting media used during sample preparation microscopyu.comleica-microsystems.com. While some mounting media may contribute to autofluorescence, this compound is noted for its low intrinsic fluorescence levels labchem.com.mysigmaaldrich.com. When encountering autofluorescence issues while using this compound or any other mounting medium in fluorescence microscopy, methodological strategies to mitigate this can include optimizing the selection of fluorophores to avoid spectral overlap with the autofluorescent signals, thorough washing of samples to remove any residual chemicals that might contribute to autofluorescence, and potentially employing advanced microscopy techniques such as fluorescence lifetime imaging (FLIM) microscopyu.comleica-microsystems.com. The use of a synthetic resin that inherently lacks autofluorescence is recommended for fluorescence microscopy applications nih.gov.

Specimen Preparation for Electron Microscopy Studies

This compound is primarily recognized and used as a mounting medium for light microscopy, particularly for creating permanent slides from dehydrated specimens labchem.com.myemsdiasum.com. It is important to note that standard protocols for electron microscopy (EM) sample preparation differ significantly from those for light microscopy. Typical EM preparation involves processes such as fixation, dehydration, embedding in a suitable resin (such as epoxy resin), and sectioning into ultra-thin slices, followed by staining with heavy metals to enhance contrast sciencelearn.org.nz. Mounting media like this compound are not the standard embedding resins used for conventional transmission electron microscopy (TEM) or scanning electron microscopy (SEM) ompj.orgsciencelearn.org.nz.

However, one source indicates that this compound has been utilized in electron microscopy, attributing this use to its low viscosity and excellent optical properties, and references a study where specimens of mesopelagic bioluminescent sharks were mounted with this compound for high-resolution imaging using compound light microscopes . This suggests a potential, albeit non-standard, application possibly within correlative light and electron microscopy (CLEM) workflows, where initial light microscopic observation of an this compound-mounted specimen might precede subsequent EM analysis, though this compound itself would not serve as the embedding medium for the ultra-thin sections required for standard TEM. Another source lists this compound among products from "Electron Microscopy Sciences," categorizing it as a rapid mounting medium for microscope slides, which reinforces its primary function in the light microscopy of prepared specimens emsdiasum.comemsdiasum.comproscitech.com.au.

Table of Compounds and PubChem CIDs

Utilization in Forensic Science Research

In forensic science, microscopy plays a crucial role in the examination of trace evidence. This compound serves as a valuable mounting medium for preparing slides of materials such as textile fibers and hairs for detailed analysis. wa.govcabidigitallibrary.orgamazonaws.comamazonaws.com

This compound New has been specifically evaluated and recommended as a suitable mounting medium for the microscopic examination of textile fibers in forensic investigations. researchgate.netnih.gov It is employed for the visual inspection and identification of fibers under a microscope. researchgate.netresearchgate.net Research has shown that this compound New performs comparably to previously used mounting media in forensic fiber analysis. researchgate.netnih.gov Furthermore, studies investigating the effect of this compound New on the Raman spectra of fibers have indicated that fibers mounted in this medium can be directly identified using Raman microspectroscopy without requiring additional sample preparation steps in certain cases. researchgate.netnih.gov This is particularly relevant as some mounting media can exhibit Raman activity that interferes with fiber analysis. researchgate.net The use of this compound New for mounting fibers intended for visible light analysis is a standard practice in some forensic protocols. enfsi.eu

This compound is utilized in forensic laboratories for the preparation of hair specimens for microscopic analysis. wa.govcabidigitallibrary.orgamazonaws.comamazonaws.com It is commonly used to create whole mounts of hair on microscope slides, allowing for the detailed examination of morphological characteristics. cabidigitallibrary.org this compound is considered a suitable semi-permanent mounting medium for both human and animal hair samples. wa.govcabidigitallibrary.orgamazonaws.com The preparation typically involves ensuring the hair specimens are water-free, often through processing with xylene or a xylene substitute, before mounting in this compound. sigmaaldrich.comwa.gov This method facilitates the long-term storage and re-examination of hair evidence.

Microscopic Analysis of Textile Fibers

Specimen Mounting in Entomological and Zoological Research

This compound is a recognized mounting medium within entomology and zoology for creating permanent slides of various specimens. It is considered a synthetic alternative to traditional media like Canada Balsam. researchgate.net Researchers have successfully employed this compound for mounting a diverse range of insect specimens, including aphids, thrips, coccoids, and Lepidoptera genitalia. researchgate.net Its relatively rapid drying time is advantageous for processing multiple specimens. researchgate.net this compound has also found application in paleolimnological research for mounting Chironomidae head capsules, which are important for reconstructing past environmental conditions. researchgate.net The use of this compound in these fields allows for detailed morphological study and long-term preservation of delicate structures.

Application in Botanical and Plant Structural-Anatomy Research

In botanical research, particularly in structural anatomy, the preparation of thin sections or dissections of plant tissues for microscopic examination is essential. This compound is listed among the common mounting media used for plant anatomy studies. researchgate.net Similar to its applications in other disciplines, this compound is used to mount dehydrated plant specimens, ensuring clear visualization of cellular and tissue structures under a light microscope. The ability to create permanent mounts with this compound allows for the creation of slide collections for teaching, reference, and long-term research purposes.

Properties of this compound Mounting Medium

This compound and this compound New exhibit specific physicochemical properties that contribute to their suitability as mounting media. These properties include refractive index, density, and viscosity, which can vary slightly between the different formulations.

| Property | This compound (Toluene-based) | This compound New (Xylene-based) | Source |

| Refractive Index (n D) | 1.492 - 1.500 at 20°C | 1.490 - 1.500 at 20°C | merckmillipore.comsigmaaldrich.comsigmaaldrich.com |

| Density (d 20°C/4°C) | 0.925 - 0.935 g/cm³ | 0.94 - 0.96 g/cm³ | merckmillipore.comsigmaaldrich.comsigmaaldrich.com |

| Viscosity (20°C) | 60 - 100 mPa·s | 250 - 600 mPa·s | merckmillipore.comsigmaaldrich.comsigmaaldrich.com |

| Setting Time | - | Approximately 20 minutes | emsdiasum.com |

These properties, particularly the refractive index being close to that of glass, minimize optical distortion and provide a clear background for viewing stained or unstained specimens. aatbio.com

Technical Considerations for Optimizing Entellan Application in Research Protocols

Pre-Mounting Specimen Processing Methodologies

Effective pre-mounting processing is fundamental to successful mounting with Entellan. As an anhydrous medium, this compound requires the complete removal of water from the specimen. This is achieved through a series of dehydration and clearing steps.

Dehydration typically involves immersing the specimen in a graded series of ethanol (B145695) solutions, starting from lower concentrations (e.g., 70%) and progressing to absolute ethanol (100%). This process gradually removes water from the tissue while minimizing structural damage. sigmaaldrich.com For cytological smears, dehydration times may be shorter (10–15 minutes per ethanol grade) to prevent excessive cellular shrinkage.

Following dehydration, a clearing agent is used to replace the ethanol. Clearing agents must be miscible with both the dehydrating agent (ethanol) and the mounting medium (this compound). histopathology.guru Common clearing agents compatible with this compound, particularly formulations dissolved in xylene, include xylene and toluene (B28343). merckmillipore.comlabchem.com.myemsdiasum.comsigmaaldrich.comsigmaaldrich.commerckmillipore.comlabmallx.compubcompare.ai Xylene is widely used due to its effectiveness and miscibility with paraffin (B1166041) wax, which is often used for embedding tissues prior to sectioning. histopathology.guru Toluene is another suitable alternative. labchem.com.myhistopathology.guru The specimen is immersed in the clearing agent to remove residual ethanol, which could otherwise cause clouding or turbidity when it comes into contact with this compound. emsdiasum.com Immersion in clearing agents for approximately 24 hours is recommended to ensure complete ethanol removal. Environmentally sensitive workflows may utilize xylene substitutes like Neo-Clear®. merckmillipore.com

The purity of the solvents used during dehydration and clearing significantly impacts the optical clarity of the specimen and the retention of stains. Impurities in ethanol or clearing agents can lead to incomplete dehydration or clearing, resulting in cloudy or opaque areas on the slide. Mismatched solvents between the clearing agent and the mounting medium can cause artifacts such as turbidity or the formation of oil droplets. For example, if a specimen cleared with a solvent incompatible with this compound's base solvent is mounted, it can lead to visual distortions. Ensuring that the clearing agent is fully compatible with the specific this compound formulation being used (e.g., xylene-based this compound with xylene clearing) is crucial for preventing these issues. merckmillipore.comlabchem.com.mysigmaaldrich.comlabmallx.com High-purity solvents ensure efficient water removal and proper integration with the mounting medium, contributing to optimal optical clarity and preserving the integrity of biological stains. wa.gov this compound itself is noted for its indifference to many biological stains, which is essential for maintaining stain fidelity during long-term storage. emsdiasum.comsmolecule.com

Selection of Dehydration and Clearing Agents for Enhanced this compound Integration

Advanced Mounting Techniques and Artifact Management

Proper mounting techniques are essential for creating permanent slides free from artifacts that can hinder microscopic observation.

Air bubbles are a common artifact during mounting and can obstruct the view of the specimen. Several strategies can be employed to minimize their formation. Applying 2–3 drops of this compound to the cleared specimen using a calibrated dropping bottle helps ensure uniform coverage. When placing the coverslip, lowering it at a 45° angle from one edge allows the mounting medium to spread gradually, pushing air ahead of the advancing liquid front. huidainstrument.com Gentle pressure can then be applied to the coverslip to help the medium spread evenly and eliminate small bubbles. ompj.org Using just enough mounting medium to fill the space between the coverslip and the slide is important; too little can result in bubbles at the edges, while excessive amounts can lead to pooling. ompj.orgreddit.com Ensuring the specimen is completely cleared and free of residual water or alcohol is also vital, as these can contribute to bubble formation. emsdiasum.com Pre-warming slides and coverslips can also aid in uniform spreading and reduce bubble formation. huidainstrument.com

This compound is known for its rapid setting time, typically 20–30 minutes at room temperature in a fume hood to allow for solvent evaporation and resin polymerization. emsdiasum.comemsdiasum.com For long-term slide permanence and to ensure complete hardening, slides should be dried horizontally for 24 hours in a dust-free environment. This horizontal drying prevents the mounting medium from pooling or receding from the edges of the coverslip, which could compromise the seal and lead to deterioration over time. ompj.org While this compound sets quickly, full curing might take longer, contributing to the long-term stability and preservation of the mounted specimen. emdmillipore.comaatbio.com Properly cured slides mounted with this compound can be stored for years without significant changes in the color of the preparation. emsdiasum.comproscitech.com Accelerated aging studies, such as storing slides at elevated temperatures and humidity, can be used to simulate long-term storage and assess the permanence of the mounting medium.

Despite careful processing and mounting, microscopic artifacts can still occur. Tissue shrinkage can happen during the dehydration and clearing steps, particularly if these steps are not optimized or if the tissue is left in dehydrating or clearing agents for excessive periods. histopathology.guru Minimizing the time in these reagents, especially for delicate samples like cytological smears, can help reduce shrinkage.

Optical aberrations, such as spherical and chromatic aberrations, can affect image quality during microscopy. fsu.edumdpi.commicroscopyu.com While primarily related to the microscope optics, the mounting medium's properties, particularly its refractive index, play a role. ompj.orgfsu.edu this compound has a refractive index typically ranging from 1.490 to 1.500 (or 1.518 - 1.521 for some formulations), which is close to that of glass (approximately 1.52). merckmillipore.comlabchem.com.myemsdiasum.comsigmaaldrich.comompj.org Matching the refractive index of the mounting medium to that of the glass slide and coverslip, as well as the fixed tissue, minimizes light scattering and helps maintain optimal microscopic resolution. labchem.com.myompj.orgproscitech.com Mismatched refractive indices can cause halos or blurring in the image, contributing to spherical aberration. ompj.orgfsu.edu While this compound's refractive index is generally well-matched with glass, significant discrepancies between the refractive index of the mounting medium and the immersion medium used with the objective can also introduce spherical aberration. ompj.orgfsu.edumdpi.com Ensuring the mounting medium is completely free of water is also crucial for maintaining a consistent refractive index and preventing optical distortions.

Optimizing Curing Conditions for Long-Term Slide Permanence

Interoperability with Diverse Staining Methodologies

The successful application of this compound in microscopy protocols hinges on its compatibility with a broad spectrum of staining techniques. Its non-aqueous composition and neutral pH are key factors influencing its interaction dynamics with conventional histological stains and its adaptability for use with fluorescent probes and dyes. smolecule.com

Interaction Dynamics with Conventional Histological Stains

This compound is known for its indifference to many common biological stains, a property critical for maintaining the fidelity of staining results in histological and cytological preparations. Its non-aqueous nature is advantageous as it prevents the leaching of dyes after staining, contributing to the long-term stability of the stained specimen. smolecule.com

For conventional histological stains such as Hematoxylin (B73222) and Eosin (H&E), this compound's compatibility is well-established. H&E staining is a cornerstone of anatomical pathology, differentiating cellular components by staining nuclei blue and cytoplasm and extracellular matrix pink. The use of this compound after proper dehydration and clearing with xylene ensures the preservation of the H&E staining pattern. researchgate.net Protocols often recommend thorough rinsing after counterstaining with hematoxylin to remove unbound dye before dehydration and subsequent mounting with this compound. Neutralization steps, such as using Scott's tap water substitute, can further stabilize the blue hue of hematoxylin prior to mounting.

Studies and protocols confirm the use of this compound for mounting sections stained with H&E, Picrosirius Red (PSR), and Giemsa, among others. For instance, this compound has been used for mounting tissue sections stained with H&E in studies examining tissue morphology and for mounting PSR-stained heart sections for collagen quantification using light microscopy. researchgate.netresearchgate.netnih.gov Giemsa stain, commonly used in hematology, histology, cytology, and bacteriology, is also compatible with this compound for covering preparations moistened with xylene. merckmillipore.com

This compound's consistent properties contribute to the high quality of embedded preparations, allowing them to be stored for extended periods without changes in color. emsdiasum.com

Adaptation for Use with Fluorescent Probes and Dyes

The use of this compound with fluorescent probes and dyes requires careful consideration, primarily due to potential autofluorescence and the need to preserve fluorescence signal intensity. While this compound is generally considered suitable for fluorescence microscopy, its intrinsic fluorescence level is a critical factor. This compound formulations are available with specified fluorescence levels, typically measured in parts per billion (ppb) as quinine (B1679958) sulfate, with values often below 100 ppb or 250 ppb, which is considered critical for fluorescence microscopy applications. emsdiasum.commerckmillipore.com

However, this compound's autofluorescence and refractive properties can potentially conflict with high-resolution fluorescence imaging. Validation steps are recommended, including spectral profiling of this compound-mounted slides at relevant excitation wavelengths (e.g., 488 nm, 561 nm, and 640 nm) to detect background signals. Resolution testing by imaging subcellular structures with and without this compound can also help evaluate its impact on image quality.

While some traditional fluorescent dyes like FITC might be less successful with certain mounting media, this compound is reported to work well with various fluorescent dyes. avantorsciences.comucsf.edu For immunofluorescence applications, after fixation, permeabilization, antibody staining, and washing steps, samples can be dehydrated and mounted permanently with xylene-based mounting media like this compound. researchgate.net However, for certain applications or with specific fluorescent probes, water-based mounting media containing antifade reagents might be preferred, especially when dealing with stains sensitive to alcohol and xylene or to reduce photobleaching. ucsf.eduaatbio.comtamu.edu

This compound's refractive index (1.490-1.500) is close to that of glass (1.52), which helps minimize light scattering and enhances microscopic clarity, a crucial aspect for fluorescence microscopy. emsdiasum.com Mismatched refractive indices between the mounting medium and the immersion medium or glass can lead to image degradation, such as halos or blurring. ompj.org

Some research indicates that while this compound is a commonly used mounting medium for fluorescence microscopy, particularly as a resin-based option, the choice of mounting medium can impact autofluorescence and the clarity of fluorescent signals. researchgate.netamazonaws.com Autofluorescence from the mounting medium or the tissue itself can complicate fluorescence microscopy. Methods to reduce tissue autofluorescence, such as irradiation with light before applying fluorescent probes, can be used in conjunction with mounting in this compound. researchgate.net

Data on this compound Properties Relevant to Staining Interoperability

| Property | Value | Relevance to Staining | Source |

| Solvent | Xylene or Toluene | Requires dehydrated, xylene-cleared specimens. Prevents dye leaching. | emsdiasum.comsmolecule.commerckmillipore.commerckmillipore.com |

| pH | Neutral | Compatible with various biological stains. | |

| Intrinsic Color | Colorless | Does not interfere with stain visualization. | emsdiasum.com |

| Intrinsic Fluorescence (UV) | <50 ppb or <100 ppb or ≤ 250 ppb quinine sulfate | Low autofluorescence, suitable for fluorescence microscopy. | emsdiasum.commerckmillipore.com |

| Indifference to stains | Not to carmine, sudan III, toluidine | Maintains stain fidelity. | emsdiasum.comsmolecule.com |

| Refractive Index (20°C) | 1.490 - 1.500 | Close to glass, enhances clarity, important for fluorescence. | emsdiasum.commerckmillipore.com |

Integration with Automated Microscopic Mounting Systems

The efficiency of high-throughput microscopy workflows relies on the seamless integration of reagents with automated systems. This compound has formulations specifically designed for use with automated microscopic mounting systems, also known as cover slippers. avantorsciences.comavantorsciences.comscientificlabs.co.ukfishersci.commerckmillipore.comvwr.com

This compound™ new for cover slipper is one such formulation, specifically suited for standard commercial automated mounting instruments that operate with glass coverslips. scientificlabs.co.ukmerckmillipore.com A key feature that facilitates its use in automated systems is its adjusted narrow viscosity range. avantorsciences.commerckmillipore.comvwr.com This narrow range, typically between 250 and 600 mPas or 500 and 600 mPas depending on the specific product variant (e.g., this compound™ new vs. This compound™ new for cover slipper), minimizes the need for recalibration of the instrument's dropping rate and volume when changing bottles, thus improving and accelerating the application process. avantorsciences.commerckmillipore.comvwr.com

Automated mounting instruments require mounting media with consistent properties to ensure reliable and reproducible slide preparation. The controlled viscosity and rapid drying time of this compound formulations designed for these systems contribute to efficient workflow. emsdiasum.comavantorsciences.com These formulations are often registered as IVD products and CE certified, making them suitable for use in diagnostic laboratories utilizing automated systems. merckmillipore.commerckmillipore.commerckmillipore.com

While some older or different formulations of this compound might not be specifically validated for use with automatic mounting instruments, newer variants like this compound™ new for cover slipper are explicitly developed and marketed for this purpose. merckmillipore.commerckmillipore.comavantorsciences.comavantorsciences.comscientificlabs.co.ukfishersci.commerckmillipore.comvwr.com The ideal amount of mounting agent for automated systems is typically determined in a pilot run using empty cover glasses and specimen holders, with conditions re-checked when a new bottle is used. scientificlabs.co.ukmerckmillipore.com

The integration of this compound with automated mounting systems streamlines the slide preparation process, increasing throughput and consistency in laboratories handling a large volume of samples for microscopy.

Data on this compound Properties Relevant to Automated Mounting Systems

| Property | Value | Relevance to Automated Systems | Source |

| Suitability for automated systems | Yes (specific formulations like this compound™ new for cover slipper) | Designed for use with commercial automated mounting instruments. | avantorsciences.comavantorsciences.comscientificlabs.co.ukfishersci.commerckmillipore.comvwr.com |

| Viscosity (20°C) | 250 - 600 mPas or 500 - 600 mPas | Narrow range facilitates consistent application in automated systems. | merckmillipore.comavantorsciences.commerckmillipore.comvwr.com |

| Setting time (room temperature) | 20 minutes | Rapid drying supports efficient automated workflow. | emsdiasum.com |

Advanced Research and Analytical Methodologies Employing Entellan

Comparative Studies with Alternative Mounting Media

Comparative studies are essential to evaluate the performance of mounting media like Entellan against alternatives across different analytical contexts. These comparisons often focus on aspects such as preservation capabilities, optical characteristics, and compatibility with various analytical techniques. This compound is a frequently used synthetic resin mounting medium considered permanent fishersci.no. It is an anhydrous mounting medium suitable for the permanent mounting and storage of specimens merckmillipore.comsigmaaldrich.com.

Quantitative Assessment of Long-Term Specimen Preservation Efficacy

This compound is consistently described as a permanent mounting medium, crucial for the long-term preservation of histological and cytological specimens fishersci.nomerckmillipore.comwikipedia.orgfishersci.senih.govbiorxiv.orgufpi.br. As a synthetic resin medium, it is designed to protect specimens from deterioration over extended periods, ensuring their integrity for future analysis fishersci.se. Its stability contributes to the ability to preserve samples for long periods, making it a suitable choice for archival purposes in research and diagnostics fishersci.noufpi.br.

Comparative Analysis of Optical Performance Across Varied Imaging Modalities

The optical performance of a mounting medium is critical for achieving high-quality images in microscopy. This compound possesses a refractive index (RI) of approximately 1.516, which is notably close to that of glass merckmillipore.comwikipedia.orgufpi.br. This refractive index matching is advantageous for brightfield microscopy ufpi.br. Furthermore, this compound is characterized by its clarity and low autofluorescence merckmillipore.comwikipedia.orgufpi.br. These optical properties make it suitable for various imaging modalities, including brightfield and fluorescence microscopy, where minimizing background interference is crucial ufpi.br.

Investigation of this compound's Influence on Microscopic Image Quality and Resolution

The choice of mounting medium directly impacts the quality and resolution of microscopic images. This compound's specific properties, particularly its refractive index and autofluorescence, play a significant role in optimizing image acquisition.

Optimization of Refractive Index Matching for Enhanced Image Clarity and Spherical Aberration Control

Refractive index matching between the specimen, mounting medium, coverslip, and objective lens is fundamental to achieving optimal image quality and resolution in microscopy sigmaaldrich.comsigmaaldrich.com. A mismatch in refractive indices can lead to spherical aberration, distorting the image and reducing clarity sigmaaldrich.comsigmaaldrich.com. This compound's refractive index, reported as 1.516 merckmillipore.comwikipedia.orgufpi.br or within the range of 1.490-1.500 or 1.492-1.500 depending on the specific product formulation sigmaaldrich.comsigmaaldrich.com, is close to the refractive index of standard glass coverslips (typically around 1.52) sigmaaldrich.com. This close match helps to minimize spherical aberration, thereby enhancing image clarity and resolution, particularly when using objectives designed for use with glass coverslips sigmaaldrich.comufpi.brsigmaaldrich.com.

Maximizing Signal-to-Noise Ratios in Fluorescence Imaging Applications

In fluorescence microscopy, achieving a high signal-to-noise ratio (SNR) is essential for detecting weak fluorescence signals from the specimen against the background noise wikipedia.orgguidetopharmacology.org. Autofluorescence from the mounting medium is a significant contributor to background noise, which can reduce the SNR and obscure the sample's fluorescence wikipedia.orgguidetopharmacology.org. This compound is noted for its low autofluorescence wikipedia.orgufpi.br. This characteristic is a key advantage in fluorescence imaging applications as it minimizes background signal, allowing for a higher signal-to-noise ratio and facilitating the visualization of faint fluorescent structures within the specimen wikipedia.org.

Summary of this compound Properties Relevant to Advanced Microscopy

| Property | Value/Description | Relevance to Microscopy | Source(s) |

| Nature | Synthetic resin mounting medium | Permanent mounting, specimen protection | fishersci.nofishersci.se |

| Permanence | Permanent | Long-term specimen preservation and storage | fishersci.nowikipedia.orgfishersci.seufpi.br |

| Refractive Index | ~1.516 (or 1.490-1.500 / 1.492-1.500 depending on type) | Refractive index matching with glass, reduced spherical aberration, enhanced clarity | merckmillipore.comsigmaaldrich.comwikipedia.orgufpi.brsigmaaldrich.com |

| Clarity | Clear | Good optical pathway for imaging and potential spectroscopic analysis | merckmillipore.comwikipedia.org |

| Autofluorescence | Low | Maximized signal-to-noise ratio in fluorescence imaging | wikipedia.orgufpi.br |

| Solvent | Toluene (B28343) or Xylene | Requires dehydrated and cleared specimens | fishersci.nomerckmillipore.comsigmaaldrich.comsigmaaldrich.com |

Long-Term Archiving and Specimen Integrity Research

The ability to archive microscopic specimens for extended periods while maintaining their integrity is paramount in research and diagnostics. This compound is recognized for its capacity to facilitate the permanent mounting and storage of specimens, ensuring their stability over time smolecule.comlabchem.com.my. The hardening process of the mounting medium results in a solid, clear film beneath the coverslip, effectively preserving the stained material and allowing for subsequent re-analysis years after initial preparation labchem.com.my.

Maintaining Cellular Morphology and Tissue Architecture Over Extended Periods

Maintaining the intricate details of cellular morphology and tissue architecture is a critical function of mounting media in long-term archiving. This compound contributes to preserving the integrity of specimens, which is essential for detailed microscopic examination smolecule.com. When used following proper dehydration and clearing procedures with xylene, this compound helps ensure tissue transparency and contributes to long-term preservation . This preservation allows for the clear visualization of cellular morphology under light microscopy . Research indicates that appropriate fixation and processing protocols preceding mounting with this compound are fundamental to maintaining structural integrity sumanlab.com. Studies simulating long-term storage conditions, such as 6 months at 40°C/75% relative humidity, have shown that successful batches of this compound-mounted slides exhibit no delamination or yellowing, indicating good preservation of the specimen mount over time .

Preservation of Staining Patterns and Fluorescent Signals in Archived Specimens

The stability of staining patterns and fluorescent signals is crucial for the reliability of observations made on archived specimens. This compound is designed to preserve both the structure and the stain pattern of specimens over the long term labchem.com.my. Preparations embedded with this compound can reportedly be stored for years without changes occurring in their color emsdiasum.comproscitech.com.au.

In the context of fluorescence microscopy, the mounting medium's properties are particularly important. This compound is described as a synthetic resin that does not exhibit autofluorescence, a characteristic vital for minimizing background interference and ensuring the specificity of fluorescent signals nih.gov. While the long-term preservation of fluorescence can be challenging due to inherent photobleaching and the degradation of fluorophores, this compound is utilized as a mounting medium in fluorescence applications aatbio.com. It has also been recommended as a sealant for glycerol-based mounting media, commonly used for fluorescence microscopy, due to its rapid setting time aatbio.comunige.chresearchgate.netompj.org. The use of appropriate mounting media, including those like this compound in conjunction with potential sealants or antifade reagents, is part of the strategy to mitigate the fading of fluorescence signals in archived slides aatbio.comunige.chresearchgate.net.

Role in Research Quality Assurance and Methodological Standardization

This compound plays a role in quality assurance and methodological standardization in microscopy workflows. As an IVD (In Vitro Diagnostic) registered and CE certified product, this compound is deemed suitable for clinical diagnostic applications, which necessitates adherence to rigorous quality standards labmallx.comsigmaaldrich.commerckmillipore.com. The consistent properties of this compound are highlighted as a factor ensuring its high quality and reliable performance emsdiasum.comproscitech.com.au.

Standardization of mounting procedures is critical for reproducible microscopic analysis. The availability of formulations like this compound™ new for cover slippers, designed with a narrow viscosity range, improves and accelerates the application process, particularly when using automated mounting instruments sigmaaldrich.comsumanlab.comscientificlabs.co.uk. This consistency in application contributes to methodological standardization. Furthermore, proper pre-mounting steps, such as complete dehydration of histological and cytological specimens and clearing with xylene, are emphasized when using this compound to prevent issues like turbidity and ensure optimal results labchem.com.myemsdiasum.comnih.gov. Adherence to national guidelines for work safety and quality assurance is also relevant in the context of utilizing mounting media like this compound in laboratory settings labchem.com.my.

Q & A

Q. What strategies integrate this compound protocols with emerging techniques like spatial transcriptomics or 3D histology?

- Methodological Answer : Validate compatibility via pilot studies comparing RNA integrity numbers (RIN) and probe hybridization efficiency in this compound-mounted sections. For 3D workflows, test serial section alignment accuracy using fiduciary markers and iterative closest point (ICP) algorithms .

Notes for Implementation

- Data Tables : Include raw metrics (e.g., SNR values, cracking rates) in supplementary materials with clear column headers (e.g., "this compound Batch ID," "Curing Time").

- Ethical Standards : Disclose all protocol modifications and conflicts of interest (e.g., manufacturer collaborations) per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.